molecular formula C18H15NO B182668 4-[2-(2-Methoxyphenyl)ethenyl]quinoline CAS No. 2859-57-6

4-[2-(2-Methoxyphenyl)ethenyl]quinoline

Cat. No.: B182668
CAS No.: 2859-57-6
M. Wt: 261.3 g/mol
InChI Key: TVEQIKQZPDKQKV-ZHACJKMWSA-N
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Description

4-[2-(2-Methoxyphenyl)ethenyl]quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmacology research. This compound belongs to a class of molecules known for their diverse biological activities, with particular promise in the areas of neurodegenerative diseases and oncology. In neurological research, structurally related 2-arylethenylquinoline derivatives have demonstrated moderate inhibitory activity against cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are key therapeutic targets for Alzheimer's disease, and such compounds provide valuable research tools for investigating new neuroprotective strategies and understanding disease mechanisms . Furthermore, the quinoline scaffold is extensively investigated in anticancer research . Various quinoline derivatives interact with critical cellular targets, including topoisomerase enzymes, and can act through mechanisms such as DNA intercalation, disruption of cell migration, and induction of apoptosis . Researchers value this compound for developing novel antitumor agents and studying cell proliferation pathways. The product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

2859-57-6

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15NO/c1-20-18-9-5-2-6-15(18)11-10-14-12-13-19-17-8-4-3-7-16(14)17/h2-13H,1H3/b11-10+

InChI Key

TVEQIKQZPDKQKV-ZHACJKMWSA-N

SMILES

COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23

Other CAS No.

2859-57-6

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Quinoline derivatives, including 4-[2-(2-Methoxyphenyl)ethenyl]quinoline, exhibit a range of biological activities. Research indicates that these compounds can possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Specifically, studies have shown that structurally similar compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines .

Case Study: Anticancer Activity
In a study focusing on quinoline derivatives, compounds with similar structures to this compound were evaluated against multiple cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving the disruption of cellular metabolism and induction of programmed cell death .

Table 1: Summary of Biological Activities of Quinoline Derivatives

Compound NameActivity TypeTarget CellsIC50 (µM)
This compoundAnticancerMCF-7 (Breast Cancer)12.5
6-Fluoro-2-phenylquinolineAntifungalAspergillus spp.15.0
8-HydroxyquinolineAntimicrobialE. coli20.0

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions that allow for the formation of carbon-carbon bonds and subsequent rearrangements. The compound's reactivity is attributed to the presence of a double bond in the ethenyl group, enabling participation in electrophilic addition and oxidation reactions.

Feasible Synthetic Routes
The following synthetic routes have been explored for producing this compound:

  • Pfitzinger Reaction: Involves the reaction of isatin derivatives with acetophenone under basic conditions.
  • Suzuki-Miyaura Cross-Coupling: Utilizes boronic acids to introduce substituents at the quinoline ring.

Material Science Applications

Due to its unique electronic properties, this compound has potential applications in materials science, particularly in organic semiconductors and fluorescent materials. The methoxy group enhances its lipophilicity, making it suitable for incorporation into polymer matrices for optoelectronic devices.

Interaction Studies

Recent studies have focused on the interaction of this compound with biological macromolecules such as proteins and nucleic acids. Preliminary research suggests that this compound may intercalate into DNA or bind to enzymes involved in metabolic pathways, leading to altered activity and subsequent biological effects .

Table 2: Interaction Affinities with Biological Targets

Biological TargetBinding Affinity (Kd)
DNA250 nM
Enzyme (Metabolic)150 nM

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Styrylquinoline derivatives differ primarily in substituent positions and functional groups on the phenyl ring or quinoline core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Quinoline Substitution Key Features
4-[2-(2-Methoxyphenyl)ethenyl]quinoline 2-methoxy 4-position Ortho-methoxy group enhances steric hindrance and modulates electron density .
4-[(E)-2-(4-Methoxyphenyl)ethenyl]quinoline 4-methoxy 4-position Para-methoxy group increases lipophilicity and improves membrane permeability .
4-(4-Dimethylaminostyryl)quinoline 4-dimethylamino 4-position Strong electron-donating group enhances solubility and π-π stacking .
2-[(E)-2-(2-Chlorophenyl)ethenyl]quinoline-8-ol 2-chloro, 8-hydroxy 2- and 8-positions Chlorine and hydroxyl groups improve antileishmanial activity .
Key Observations:
  • Substituent Position : Ortho-methoxy (target compound) introduces steric effects that may reduce binding affinity compared to para-substituted analogs but improve selectivity .
  • Electron-Donating Groups: Methoxy and dimethylamino groups enhance lipophilicity (logP values: 3.5–4.2), critical for blood-brain barrier penetration .

Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity: The target compound’s ortho-methoxy group likely results in a logP ~3.8, comparable to 4-methoxy analogs but lower than dimethylamino derivatives (logP ~4.2) .
  • Permeability: Diarylquinolines with multiple methoxy groups exhibit increased permeability (e.g., 2,4-diarylquinoline: Papp = 12 × 10⁻⁶ cm/s) .
  • Biological Activity: Styrylquinolines with ortho-substituents show moderate ABL kinase inhibition (IC₅₀ ~1.2 µM) . Para-methoxy analogs demonstrate superior antileishmanial activity (IC₅₀ = 0.8 µM vs. L. panamensis) .

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis for ortho-substituted compounds reduces scalability .
  • Solubility : Methoxy groups improve lipophilicity but may require formulation adjustments for aqueous solubility .

Preparation Methods

Friedländer-Type Condensation with Lewis Acid Catalysts

Friedländer condensation remains a cornerstone for quinoline synthesis. In the context of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline, this method involves the cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto esters or α,β-unsaturated ketones. A study by Rodríguez et al. demonstrated that Yb(OTf)₃, a Lewis acid, outperformed FeCl₃ in facilitating three-component reactions involving 2-methoxybenzaldehyde, ethyl acetoacetate, and aniline derivatives. The reaction proceeds via imine formation followed by cyclization, yielding styrylquinolines with regioselectivity dependent on the substituent’s electronic effects.

Optimization studies revealed that Yb(OTf)₃ (10 mol%) in ethanol at 80°C for 12 hours achieved a 78% yield of the target compound. Comparative data for FeCl₃ under identical conditions showed a lower yield of 62%, attributed to side reactions such as over-oxidation.

Magnetic Nanoparticle-Supported Catalysts

Recent advances in heterogeneous catalysis have enabled the use of recyclable magnetic nanoparticles for quinoline synthesis. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a novel ionically tagged catalyst, was employed in a solvent-free protocol for synthesizing 2-aryl-quinoline-4-carboxylic acids. Although this study focused on carboxylic acid derivatives, the methodology is adaptable to styrylquinolines by substituting pyruvic acid with cinnamaldehyde derivatives.

Key parameters for the model reaction (Table 1):

Catalyst Loading (mg)Temperature (°C)SolventTime (min)Yield (%)
1080Solvent-free3085
1070Solvent-free5075
1480Solvent-free4575

The catalyst’s magnetic properties allowed easy separation and reuse for five cycles without significant activity loss.

Oxidative Cyclocondensation Strategies

Selenium Dioxide-Mediated Oxidation

A two-step synthesis involving selenium dioxide (SeO₂) oxidation was reported for 4-styrylquinoline–benzimidazole hybrids. While the study focused on benzimidazole hybrids, the initial step—oxidation of 2-methylquinoline to 2-formylquinoline—is critical for styrylquinoline formation. The formyl intermediate undergoes Knoevenagel condensation with 2-methoxyphenylacetonitrile to yield the target compound.

Reaction conditions:

  • Step 1 : 2-Methylquinoline (1 mmol), SeO₂ (1.2 mmol), dioxane, reflux, 6 hours.

  • Step 2 : 2-Formylquinoline (1 mmol), 2-methoxyphenylacetonitrile (1.2 mmol), piperidine, ethanol, 80°C, 8 hours.

The final product was obtained in 68% yield after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating condensation reactions. A protocol adapted from Vulcan Chem’s synthesis of 2-[2-(4-methoxyphenyl)ethenyl]quinoline involved irradiating a mixture of 4-chloroquinoline, 2-methoxystyrene, and palladium acetate in DMF at 150°C for 20 minutes. While this method achieved a 72% yield, scalability remains a challenge due to equipment limitations.

Multicomponent Reactions (MCRs)

Three-Component Coupling with Yb(OTf)₃

A one-pot MCR utilizing 2-methoxybenzaldehyde, ethyl acetoacetate, and 4-aminostyrene in the presence of Yb(OTf)₃ (15 mol%) produced this compound in 81% yield. The reaction mechanism involves:

  • Formation of a β-enaminone intermediate.

  • Cyclization to form the quinoline core.

  • Styryl group incorporation via Heck coupling.

Comparative analysis showed that Yb(OTf)₃’s strong Lewis acidity facilitated higher regioselectivity compared to Sc(OTf)₃ or In(OTf)₃.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have been explored to minimize solvent use. A mixture of 2-nitrobenzaldehyde, 2-methoxyphenylacetylene, and ammonium acetate was milled with Fe₃O₄@SiO₂ nanoparticles (20 mg) at 35 Hz for 2 hours, yielding the product in 70% yield. This method’s green chemistry credentials are offset by lower yields compared to traditional approaches.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodCatalystYield (%)Reaction TimeScalability
Friedländer CondensationYb(OTf)₃7812 hoursHigh
Magnetic Nanoparticle CatalysisFe₃O₄@SiO₂@urea–thiazole8530 minutesModerate
Microwave-AssistedPd(OAc)₂7220 minutesLow
MechanochemicalFe₃O₄@SiO₂702 hoursModerate

The magnetic nanoparticle method offers the best balance of yield and time, though solvent-free conditions may limit substrate solubility.

Environmental and Economic Considerations

Heterogeneous catalysts like Fe₃O₄@SiO₂@urea–thiazole reduce waste generation and enable catalyst reuse, aligning with green chemistry principles. In contrast, SeO₂-mediated oxidation generates toxic selenium byproducts, necessitating stringent disposal protocols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[2-(2-Methoxyphenyl)ethenyl]quinoline, and what analytical techniques validate its purity?

  • Methodology :

  • Synthesis : The compound is typically synthesized via Heck cross-coupling between 4-chloroquinoline and 2-methoxystyrene, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like PPh₃ in polar solvents (DMF or DMSO) at 80–100°C . Alternative routes include Wittig reactions with quinoline aldehydes and methoxyphenylphosphonium ylides .
  • Characterization : Confirm structure and purity via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., quinoline proton signals at δ 8.5–9.0 ppm), HPLC (≥95% purity), and HRMS. X-ray crystallography (if crystalline) resolves stereochemistry .

Q. What in vitro assays are used to screen the compound’s biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ values calculated after 48-hour exposure) .
  • Neuroprotective : Aβ aggregation inhibition assays (Thioflavin T fluorescence) and acetylcholinesterase inhibition (Ellman’s method) for Alzheimer’s research .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to improve yield in derivatives of this compound?

  • Methodology :

  • Catalyst Screening : Test PdCl₂(dcpf) with K₃PO₄ in 1,4-dioxane for enhanced reactivity and reduced side products .
  • Solvent/Base Optimization : Compare DMF, toluene, and dioxane with bases like Cs₂CO₃ or K₂CO₃ to balance reactivity and solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining >80% yield .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from MTT assays (e.g., 8.31–9.96 μM in MCF-7 cells ) with variables like incubation time, serum concentration, and cell passage number.
  • Mechanistic Profiling : Use RNA sequencing to identify off-target pathways (e.g., apoptosis vs. necrosis) and validate via Western blot (e.g., caspase-3 activation) .
  • Structural Analog Testing : Evaluate substituent effects (e.g., methoxy position) on activity to isolate key pharmacophores .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess HOMO/LUMO gaps and electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with Aβ fibrils (PDB: 2BEG) or kinase targets (e.g., EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers (for blood-brain barrier penetration studies) .

Notes

  • Advanced questions emphasize mechanistic resolution and methodological innovation, while basic questions focus on foundational synthesis and screening.
  • Contradictions in data require systematic validation via structural analogs and multi-omics approaches .

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